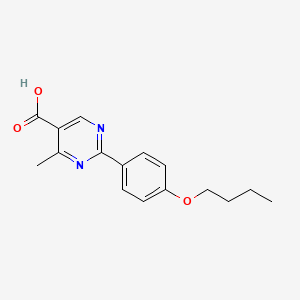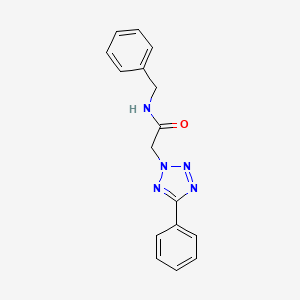
2-(4-butoxyphenyl)-4-methyl-5-pyrimidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-butoxyphenyl)-4-methyl-5-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.13174244 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Several studies have explored the synthesis and characterization of pyrimidine derivatives, showcasing a diverse range of applications in scientific research. For instance, the synthesis of novel thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their evaluation for biological activities highlight the potential of pyrimidine derivatives in pharmaceutical applications (Al-Taisan et al., 2010). Additionally, spectroscopic, thermal, and dielectric studies of pyrimidine derivatives, such as n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, have been conducted to understand their properties and potential applications in various fields (Vyas et al., 2013).
Biological and Medicinal Applications
The biological and medicinal applications of pyrimidine derivatives have been extensively researched. The synthesis and pharmacological evaluation of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes for their antioxidant properties indicate the therapeutic potential of pyrimidine derivatives (Rani et al., 2012). Furthermore, the synthesis of pyrimidine‐thiones derivatives and their evaluation for acetylcholinesterase, carbonic anhydrase inhibition, and antioxidant activities demonstrate the versatility of pyrimidine compounds in addressing various health conditions (Taslimi et al., 2018).
Structural and Supramolecular Studies
The structural and supramolecular aspects of pyrimidine derivatives have also been a focus of research. Studies on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features and potential for forming complex molecular architectures (Nagarajaiah & Begum, 2014).
特性
IUPAC Name |
2-(4-butoxyphenyl)-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-4-9-21-13-7-5-12(6-8-13)15-17-10-14(16(19)20)11(2)18-15/h5-8,10H,3-4,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFGRYVUOXXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5557967.png)

![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5557987.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B5558000.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

![[4-bromo-2-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B5558055.png)
![5-(3-BROMOPHENYL)-1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B5558059.png)
